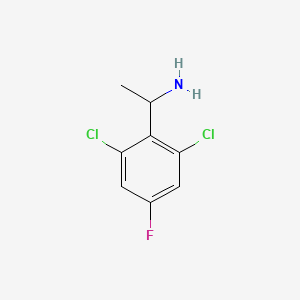

1-(2,6-Dichloro-4-fluorophenyl)ethanamine

Description

Significance of Halogenated Aromatic Scaffolds in Modern Organic Synthesis

Halogenated aromatic scaffolds are fundamental building blocks in modern organic synthesis. The presence of halogen atoms on an aromatic ring provides a handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. federalregister.gov

Overview of Alpha-Substituted Ethanamines as Versatile Chiral Building Blocks

Alpha-substituted ethanamines, where the carbon atom adjacent to the nitrogen is substituted, are of particular interest due to their chirality. Chiral amines are crucial components in a vast number of pharmaceuticals and natural products. synquestlabs.comnih.govpharmaffiliates.com They serve not only as key intermediates in the synthesis of these complex molecules but also as chiral auxiliaries and catalysts in asymmetric reactions, enabling the selective synthesis of a desired enantiomer. synquestlabs.comnih.govnih.gov

The development of methods for the enantioselective synthesis of α-chiral primary amines is a major focus of modern organic chemistry. synquestlabs.comnih.govtcichemicals.com Catalytic asymmetric hydrogenation and reductive amination are powerful techniques that allow for the preparation of these valuable building blocks with high enantiomeric purity. tcichemicals.com The ability to synthesize specific stereoisomers is critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. youtube.com

Specific Research Focus on 1-(2,6-Dichloro-4-fluorophenyl)ethanamine: A Case Study in Advanced Chemical Synthesis

While specific research data on this compound is limited in publicly available literature, its structure suggests significant potential as a specialized chemical intermediate. The molecule combines the features of a halogenated aromatic scaffold with a chiral α-substituted ethanamine. The 2,6-dichloro substitution pattern sterically shields the ethylamine (B1201723) group, which could influence its reactivity and conformational preferences. The fluorine atom at the 4-position further modulates the electronic properties of the phenyl ring.

The synthesis of this compound would likely involve the asymmetric reduction of the corresponding acetophenone, 1-(2,6-dichloro-4-fluorophenyl)ethanone, or the reductive amination of this ketone. The development of an efficient and stereoselective synthesis for this compound would provide access to a novel chiral building block for the synthesis of new chemical entities with potentially unique biological or material properties.

Below is a table of properties for a structurally related compound, 1-(4-Fluorophenyl)ethylamine, to provide some context for the potential characteristics of the target molecule.

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Boiling Point | 145 °C |

| Density | 1.059 g/mL at 25 °C |

| Refractive Index | n20/D 1.502 |

| Data for 1-(4-Fluorophenyl)ethylamine youtube.com |

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of a research program focused on this compound would be to fully characterize its chemical and physical properties and to explore its utility as a building block in organic synthesis. The scope of such research would encompass:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of both the racemic and enantiomerically pure forms of this compound. This would involve investigating various catalytic systems for asymmetric reduction or reductive amination.

Physicochemical Characterization: Thoroughly characterizing the compound's properties, including its melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

Exploration of Reactivity: Investigating the reactivity of the amine and the aromatic ring to understand its potential for further functionalization and incorporation into larger, more complex molecules.

Application in Synthesis: Utilizing this compound as a chiral building block in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. This would involve designing and synthesizing target molecules that incorporate this unique structural motif.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2FN |

|---|---|

Molecular Weight |

208.06 g/mol |

IUPAC Name |

1-(2,6-dichloro-4-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H8Cl2FN/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4H,12H2,1H3 |

InChI Key |

WNILCRUVPKDEHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1Cl)F)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,6 Dichloro 4 Fluorophenyl Ethanamine and Structural Analogs

Strategies for Constructing the Dichloro-Fluorophenyl Aromatic Moiety

The formation of the polysubstituted aromatic ring is a critical first step. Several methods can be employed to introduce the chlorine and fluorine atoms onto the phenyl ring with the required 2,6-dichloro-4-fluoro substitution pattern.

Precursor Synthesis and Regioselective Halogenation Reactions

The synthesis often begins with a commercially available substituted benzene (B151609) derivative, which is then subjected to regioselective halogenation reactions. The choice of starting material and the specific halogenating agents and reaction conditions are crucial for controlling the position of the incoming halogen atoms. For instance, starting with a fluorinated precursor allows for subsequent chlorination at specific positions directed by the existing fluoro group. The directing effects of substituents already present on the aromatic ring play a pivotal role in achieving the desired isomer.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

An alternative approach involves the introduction of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This method is particularly useful when starting with a polychlorinated aromatic compound. In a typical SNAr reaction, a chlorine atom on an activated aromatic ring is displaced by a fluoride (B91410) ion. masterorganicchemistry.com The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, and in this case, the existing chlorine atoms can facilitate the substitution. masterorganicchemistry.com The choice of fluoride source, such as potassium fluoride, and the use of a suitable solvent are critical for the success of this reaction. google.com

The general mechanism for SNAr involves the attack of the nucleophile (fluoride ion) on the carbon atom bearing the leaving group (a chlorine atom) to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The departure of the leaving group then restores the aromaticity of the ring.

| Reagent/Catalyst | Role in Reaction |

| Dichlorinated Aromatic Precursor | Starting material containing the chloro-substituents. |

| Fluoride Source (e.g., KF) | Provides the nucleophilic fluoride ion for substitution. |

| Aprotic Polar Solvent | Solvates the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride ion. |

Organometallic Approaches in Aryl Halide Functionalization

Organometallic chemistry provides powerful tools for the functionalization of aryl halides. organicreactions.org Techniques such as cross-coupling reactions can be employed to construct the desired substitution pattern. For example, a di-iodinated or dibrominated fluorobenzene could potentially undergo a selective halogen-metal exchange followed by reaction with a chlorinating agent. Alternatively, a directed ortho-metalation approach on a fluorinated precursor could be used to introduce the chlorine atoms at the desired positions. These methods offer a high degree of control and can be adapted to a variety of substrates.

Installation of the Ethanamine Side Chain

Once the 2,6-dichloro-4-fluorophenyl moiety is synthesized, the next step is the introduction of the ethanamine side chain. Several established synthetic methods can be utilized for this transformation.

Reductive Amination Protocols utilizing Carbonyl Precursors

A widely used and efficient method for installing the ethanamine side chain is through the reductive amination of a corresponding carbonyl precursor, such as 2,6-dichloro-4-fluoroacetophenone. wikipedia.org This reaction typically involves two key steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by the reduction of this intermediate to the desired amine. wikipedia.org

The reaction can be performed in a one-pot procedure where the ketone, an amine source (like ammonia or an ammonium (B1175870) salt), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation. wikipedia.orgresearchgate.net The Leuckart reaction, which uses formamide or ammonium formate, is another classic method for the reductive amination of ketones. scispace.com

| Reagent/Catalyst | Role in Reaction |

| 2,6-Dichloro-4-fluoroacetophenone | Carbonyl precursor providing the carbon skeleton for the side chain. |

| Amine Source (e.g., NH3, NH4Cl) | Provides the nitrogen atom for the amine group. |

| Reducing Agent (e.g., NaBH3CN) | Reduces the intermediate imine to the final amine. researchgate.net |

Recent studies have also explored the use of various catalysts, such as ruthenium complexes, to improve the efficiency of reductive amination reactions of acetophenone derivatives. researchgate.net Density functional theory calculations have been employed to re-examine the mechanism of the Borch approach to reductive amination, highlighting the crucial role of the acid catalyst in the elimination of water. nih.gov

Nucleophilic Substitution Routes to Alpha-Substituted Primary Amines

An alternative strategy for introducing the ethanamine side chain involves nucleophilic substitution reactions. lumenlearning.com This approach typically starts with an alpha-halo-substituted precursor, such as 1-(1-bromoethyl)-2,6-dichloro-4-fluorobenzene. This intermediate can then react with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, to form the primary amine. studymind.co.uklibretexts.org

However, the direct reaction with ammonia can sometimes lead to the formation of multiple substitution products (primary, secondary, and tertiary amines). chemguide.co.uk To circumvent this, methods like the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, can be employed to selectively form the primary amine. libretexts.org

This synthetic platform has been expanded to include quinone-mediated methods for the construction of primary α-tertiary amines from α-branched primary amine starting materials. nih.gov This involves the in situ generation of reactive ketimine intermediates which can then react with various nucleophiles. nih.gov

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation represents a fundamental and widely employed method for the synthesis of amines, including 1-(2,6-dichloro-4-fluorophenyl)ethanamine. This approach typically involves the reduction of a precursor functional group, such as a ketone, oxime, or imine, using molecular hydrogen in the presence of a metal catalyst. The catalytic hydrogenation of amides using molecular hydrogen (H₂) is a particularly sustainable method for producing amines. nih.gov

A common strategy for synthesizing substituted phenylethylamines via catalytic hydrogenation begins with the corresponding acetophenone derivative. For the target compound, this would be 2,6-dichloro-4-fluoroacetophenone. This ketone can be converted to an oxime, which is then subjected to catalytic hydrogenation to yield the desired amine. Various catalysts are effective for this transformation, with platinum, palladium, and nickel-based catalysts being frequently utilized. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to maximize the yield and purity of the final product.

Table 1: Comparison of Catalysts for Amine Synthesis via Hydrogenation

| Catalyst Type | Typical Precursor | Advantages | Disadvantages |

| Platinum-based (e.g., PtO₂) | Ketones, Oximes | High activity, good yields | Higher cost |

| Palladium-based (e.g., Pd/C) | Imines, Nitriles | Good selectivity, widely available | Can be sensitive to impurities |

| Nickel-based (e.g., Raney Ni) | Nitriles, Oximes | Lower cost, effective for various substrates | May require higher pressures and temperatures |

Multi-Component Reaction Paradigms Involving Amine and Aldehyde Constituents

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains significant portions of all the reactants, offer a highly efficient approach to complex molecules. nih.gov For the synthesis of this compound and its analogs, the Strecker and Ugi reactions are particularly relevant MCRs. nih.gov

The Strecker synthesis is a classic method for the preparation of α-amino acids and, by extension, α-amino nitriles which are precursors to amines. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde (in this case, 2,6-dichloro-4-fluorobenzaldehyde) with ammonia and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. wikipedia.orgmasterorganicchemistry.com The initial product is an α-aminonitrile, which can then be reduced to the corresponding diamine or hydrolyzed to the amino acid. For the synthesis of this compound, a variation of the Strecker reaction using a methyl Grignard reagent or a similar methylating agent on the aminonitrile intermediate would be required.

The Ugi reaction is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. beilstein-journals.orgresearchgate.net The generally accepted mechanism for the Ugi reaction proceeds via the in-situ formation of an imine. beilstein-journals.org While the direct synthesis of the target amine via the Ugi reaction is not straightforward, this methodology is invaluable for creating structurally diverse analogs and libraries of related compounds for further investigation.

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound is of significant interest. Several strategies can be employed to obtain this compound in an enantiomerically pure or enriched form.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most established methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a common approach would involve the use of a chiral amine as the auxiliary. For example, (R)- or (S)-α-phenylethylamine can be reacted with 2,6-dichloro-4-fluoroacetophenone to form a chiral imine. sigmaaldrich.com The diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary, would yield the desired enantiomer of the target amine. Other widely used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov

Asymmetric Catalysis (e.g., NHC-Catalysis, Metal-Catalyzed Hydroamination)

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can be used to generate a large quantity of the desired enantiomer. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govresearchgate.netorganic-chemistry.orgacs.orgyork.ac.uk In the context of synthesizing chiral amines, NHCs can be employed in the enantioselective acylation of racemic alcohols or in other kinetic resolution processes. organic-chemistry.org While direct application to the synthesis of the target amine may not be straightforward, the versatility of NHC catalysis makes it a valuable tool for accessing chiral building blocks that can be further elaborated.

Metal-Catalyzed Hydroamination: The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is a highly atom-economical method for amine synthesis. mdpi.comillinois.edu When performed with a chiral metal catalyst, this reaction can be rendered enantioselective. mdpi.com Both early and late transition metals have been employed as catalysts for asymmetric hydroamination. mdpi.comacs.org For the synthesis of this compound, a potential route could involve the asymmetric hydroamination of a corresponding styrene derivative, although this would require the synthesis of 1-(2,6-dichloro-4-fluorophenyl)ethene.

Enantiomeric Resolution Techniques via Diastereomeric Salt Formation

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating the enantiomers of a racemic amine. libretexts.orgpharmtech.com This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a mixture of diastereomeric salts. libretexts.orgnih.gov Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgwikipedia.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org The choice of resolving agent and solvent is crucial for achieving efficient separation. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases |

Chromatographic Chiral Separation Methodologies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. acs.orgmdpi.comnih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. mdpi.comjiangnan.edu.cn

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being among the most versatile and widely used. mdpi.com The choice of CSP, mobile phase, and other chromatographic parameters is critical for achieving optimal separation. Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. chromatographyonline.com For the separation of this compound, a screening of different chiral columns and mobile phase conditions would be necessary to identify the optimal method. chromatographyonline.com

Optimization of Reaction Conditions and Process Efficiency

The quest for a robust and efficient synthesis of this compound has led to extensive investigation into the optimization of various reaction parameters. These efforts are primarily centered on enhancing the efficiency of processes such as the asymmetric reductive amination of 2',6'-dichloro-4'-fluoroacetophenone or the asymmetric hydrogenation of the corresponding imine.

Solvent Effects and Reaction Medium Engineering

The choice of solvent plays a pivotal role in the outcome of the synthesis, influencing catalyst activity, stability, and stereoselectivity. While specific data for the synthesis of this compound is not extensively documented in publicly available literature, general principles from asymmetric hydrogenation reactions offer valuable insights.

In asymmetric hydrogenation of imines, a range of solvents have been explored. For instance, in rhodium-catalyzed reactions, dichloromethane has been shown to provide superior results in terms of conversion and enantioselectivity compared to other solvents like ethyl acetate, isopropanol, and toluene, which often yield lower enantiomeric excesses (ee). rug.nl Methanol, in some cases, has been found to be completely ineffective, leading to no conversion. rug.nl The polarity and coordinating ability of the solvent can significantly impact the catalyst's active species and the transition state of the reaction, thereby dictating the stereochemical outcome.

Table 1: Illustrative Solvent Screening in a Representative Asymmetric Hydrogenation of an Imine

| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane | >99 | 74 |

| 2 | Ethyl Acetate | >99 | 27 |

| 3 | i-Propanol | >99 | 15 |

| 4 | Methanol | 0 | - |

| 5 | Tetrahydrofuran | 20 | 10 |

| 6 | Toluene | 80 | 25 |

This table is a representative example based on general findings in asymmetric imine hydrogenation and does not represent data for the specific synthesis of this compound due to the lack of publicly available specific data.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

The heart of the asymmetric synthesis of this compound lies in the choice of the chiral catalyst. Transition metal complexes, particularly those of ruthenium and palladium, paired with chiral ligands, have been the focus of extensive research for similar transformations.

For the asymmetric hydrogenation of N-aryl imines, ruthenium-based catalysts such as RuBr2(xylskewphos)(dpen) have demonstrated high efficiency, achieving excellent enantioselectivities for a variety of substrates. kanto.co.jp The design of the chiral ligand is critical, as it creates the chiral environment necessary for the stereoselective reduction of the prochiral imine.

Palladium-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. Complexes of palladium with bisphosphine ligands like (S)-SegPhos and (S)-SynPhos have been shown to be highly effective for the reduction of activated imines, yielding products with high enantiomeric excesses (87-99% ee). dicp.ac.cn The choice of the palladium precursor and the specific chiral ligand can be tailored to the substrate to achieve optimal results.

Table 2: Representative Catalyst Performance in Asymmetric Imine Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee, %) |

| RuBr2(xylskewphos)(dpen) | N-aryl imines | Up to 99 |

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99 |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | 88-97 |

This table illustrates the performance of different catalyst systems on related substrates, highlighting the potential for high enantioselectivity. Specific data for the target compound is not available in the provided search results.

Influence of Temperature and Pressure on Reaction Kinetics and Stereoselectivity

Temperature and hydrogen pressure are critical process parameters that directly influence the reaction rate and can also affect the stereoselectivity of the hydrogenation. In a typical reductive amination process, the reaction temperature is a key variable to control. For instance, in the Leuckart reaction of acetophenone, a related ketone, the oil bath temperature was optimized to around 205°C to achieve maximum yield. scispace.com

For asymmetric hydrogenation reactions, the effect of temperature on enantioselectivity can be complex. In some rhodium-catalyzed systems, increasing the temperature from 40°C to 60°C has been observed to decrease both conversion and enantiomeric excess. rug.nl This suggests that the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high stereocontrol.

Hydrogen pressure also plays a significant role. While higher pressures generally lead to faster reaction rates, the effect on enantioselectivity can vary. In some cases, increasing the hydrogen pressure from 25 bar to 100 bar did not significantly impact the enantiomeric excess. rug.nl The optimization of both temperature and pressure is crucial for developing a safe, efficient, and selective process.

Strategies for Yield Enhancement and Byproduct Minimization

Maximizing the yield of the desired chiral amine while minimizing the formation of byproducts is a primary goal in process optimization. Several strategies can be employed to achieve this.

One common approach is the use of additives. For example, the addition of molecular sieves can improve the activity of the reaction by removing trace amounts of water, which can deactivate the catalyst or interfere with the reaction. dicp.ac.cn In some rhodium-catalyzed hydrogenations, the addition of a base like cesium carbonate has been shown to be essential for achieving high conversion and enantioselectivity. rug.nl

Careful control of reaction stoichiometry is also critical. In reductive amination reactions, optimizing the molar ratio of the amine source to the ketone substrate can significantly impact the yield. scispace.com

Furthermore, the choice of the N-protecting group on the imine substrate can influence the reaction's efficiency and selectivity. In palladium-catalyzed asymmetric hydrogenation, N-diphenylphosphinyl and N-tosyl groups have been successfully employed as activating groups for the imine, leading to high yields and enantioselectivities. dicp.ac.cn The subsequent removal of these protecting groups provides the final primary amine.

By systematically investigating and fine-tuning these reaction parameters—solvent, catalyst, temperature, pressure, and additives—researchers can develop highly efficient and selective synthetic routes to this compound and its structural analogs.

Chemical Reactivity and Mechanistic Investigations of 1 2,6 Dichloro 4 Fluorophenyl Ethanamine

Reactivity of the Ethanamine Functionality

The ethanamine portion of the molecule, containing a primary amine group, is a key site for various chemical reactions, including oxidations, acylations, alkylations, and condensations.

Oxidation Reactions leading to Imines or Nitriles

The primary amine group in 1-(2,6-dichloro-4-fluorophenyl)ethanamine can undergo oxidation to form either an imine or, with more vigorous conditions, a nitrile. The oxidation to an imine represents an initial step, which can then be further oxidized to the corresponding nitrile.

A variety of reagents can be employed for the oxidation of primary amines to nitriles. These reactions often proceed through an intermediate imine. Some common methods include the use of catalysts like ruthenium complexes, which facilitate acceptorless dehydrogenative oxidation, producing hydrogen gas as the only byproduct. organic-chemistry.org Other approaches involve reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of iodosobenzene (B1197198) diacetate and a nitrogen source like ammonium (B1175870) acetate. organic-chemistry.org

Table 1: Selected Reagents for Oxidation of Primary Amines to Nitriles

| Reagent System | Description |

|---|---|

| Dichloro(1,5-cyclooctadiene) ruthenium(II) / Hexamethylenetetramine | Catalytic acceptorless dehydrogenative oxidation. organic-chemistry.org |

| TEMPO / Iodosobenzene diacetate / Ammonium acetate | Proceeds via an oxidation-imination-aldimine oxidation sequence. organic-chemistry.org |

Acylation and Alkylation Reactions for Derivative Synthesis

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions. These reactions are fundamental in the synthesis of a wide array of derivatives.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will yield the corresponding amides. For instance, reacting this compound with acetyl chloride would produce N-(1-(2,6-dichloro-4-fluorophenyl)ethyl)acetamide.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary or tertiary amines.

Condensation Reactions with Carbonyl Compounds to Form Schiff Bases

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. advancechemjournal.comdergipark.org.tr This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. dergipark.org.tr

The formation of Schiff bases from substituted phenylamines is a well-established synthetic route. For example, a study on the synthesis of Schiff bases from 4-amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole demonstrated the successful condensation with various aromatic aldehydes. researchgate.netnih.gov Given the structural similarities, this compound is expected to react similarly with a range of carbonyl compounds to yield the corresponding Schiff bases. researchgate.netnih.gov These reactions can often be performed under mild conditions, sometimes even mechanochemically by grinding the reactants together without a solvent. nih.gov

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is characterized by the presence of three halogen substituents (two chlorine atoms and one fluorine atom), which significantly influence its reactivity.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Aryl halides that are substituted with electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). pressbooks.pub In this compound, the chlorine and fluorine atoms themselves are electron-withdrawing, making the ring electron-deficient and susceptible to attack by strong nucleophiles.

The SNAr mechanism involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (a halide ion). pressbooks.pub The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) generally being the best leaving group among the halogens in this context due to its high electronegativity which stabilizes the intermediate.

The regioselectivity of SNAr reactions on polysubstituted aromatic rings can be complex. wuxiapptec.com In the case of this compound, a nucleophile could potentially substitute either a chlorine or the fluorine atom. The presence of the ethanamine side chain will also influence the regioselectivity. Generally, positions ortho and para to strongly electron-withdrawing groups are most activated towards nucleophilic attack. pressbooks.pub

Electrophilic Aromatic Substitution Patterns and Regioselectivity Considerations

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. youtube.com However, the aromatic ring in this compound is heavily deactivated towards EAS due to the presence of three halogen substituents. Halogens are deactivating because their inductive electron-withdrawing effect outweighs their mesomeric electron-donating effect. youtube.com

Should an EAS reaction occur under forcing conditions, the regioselectivity will be determined by the directing effects of the existing substituents. Halogens are ortho-, para-directors. In this molecule, the positions for potential electrophilic attack are limited. The two available hydrogens are meta to the fluorine and ortho and para to the chlorine atoms. The directing effects of the three halogens would need to be considered collectively to predict the major product. However, due to the significant deactivation of the ring, harsh reaction conditions would be necessary, and the yields would likely be low. youtube.com

Stereochemical Aspects of Chemical Transformations

The presence of a chiral center at the carbon atom bearing the amino group in this compound makes its stereochemistry a critical aspect of its chemical behavior. The spatial arrangement of the substituents around this center dictates how the molecule interacts with other chiral molecules and reagents, influencing the stereochemical outcome of reactions.

Retention and Inversion of Configuration at the Chiral Center

The stereochemical fate of the chiral center in this compound during chemical reactions, whether it undergoes retention or inversion of its configuration, is a subject of significant interest in synthetic chemistry. While detailed studies specifically documenting the retention and inversion of configuration for this exact compound are not extensively published, general principles of nucleophilic substitution at a chiral center can be applied.

For instance, in reactions where the amine functionality acts as a leaving group, the mechanism of the substitution will determine the stereochemical outcome. An S(_N)2 reaction would proceed with a complete inversion of the stereochemical configuration. Conversely, an S(_N)1 reaction, proceeding through a planar carbocation intermediate, would typically result in a racemic mixture of products, meaning both retention and inversion of configuration would occur.

The synthesis of enantiomerically pure forms of such amines is often achieved through the stereoselective reduction of the corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. sigmaaldrich.com The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other. For example, the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be synthesized, which can then be converted to the corresponding amine, thereby controlling the configuration at the chiral center. sigmaaldrich.com

Diastereoselectivity in Subsequent Organic Reactions

When a chiral molecule like this compound, already possessing a defined stereocenter, reacts to create a second stereocenter, the formation of diastereomers is possible. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over the other. This phenomenon is known as diastereoselectivity.

While specific data on the diastereoselectivity of reactions involving this compound is limited in publicly available literature, the principles of asymmetric induction would apply. The steric and electronic properties of the dichlorofluorophenyl group and the amino group would create a chiral environment that directs incoming reagents to attack from a less hindered face of the molecule.

For example, if the amine were to be acylated with a chiral acylating agent, two diastereomeric amides would be formed. The ratio of these diastereomers would depend on the kinetic favorability of the transition states leading to their formation.

Elucidation of Reaction Mechanisms

Understanding the step-by-step process by which a chemical reaction occurs is fundamental to controlling its outcome and optimizing conditions. For this compound, this involves analyzing the transition states of its synthetic and derivatization reactions, as well as determining the kinetic parameters that govern the reaction pathways.

Transition State Analysis in Key Synthetic and Derivatization Steps

Detailed transition state analysis for reactions involving this compound is not widely reported. However, computational chemistry methods are often employed to model the transition states of similar reactions. Such analyses for the synthesis of this amine, likely via the reduction of 2',6'-dichloro-4-fluoroacetophenone, would involve calculating the energy of the transition state for the hydride transfer from the reducing agent to the carbonyl carbon. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reduction.

In derivatization reactions, such as N-acylation or N-alkylation, the transition state would involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic center of the reacting partner. The steric hindrance posed by the bulky 2,6-dichlorophenyl group would significantly influence the energy and geometry of this transition state.

Kinetic Studies and Reaction Pathway Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and are instrumental in determining reaction pathways. Such studies for reactions involving this compound would measure how the reaction rate is affected by changes in reactant concentrations, temperature, and catalysts.

While specific kinetic data for this compound is scarce in the literature, it is known to be an intermediate in the synthesis of more complex molecules. For instance, a related compound, rac-crizotinib, contains a 1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety, suggesting that derivatives of this class of compounds are of interest in pharmaceutical development. nih.gov The synthesis of such complex molecules often involves multiple steps, and understanding the kinetics of each step is crucial for process optimization.

A study on the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) from the precursor ketone, 2',6'-dichloro-3'-fluoroacetophenone, highlights the industrial relevance of this chemical scaffold. researchgate.net The determination of the reaction pathway in such a multi-step synthesis would involve identifying all intermediates and understanding the conditions that favor the formation of the desired product over potential side products.

Interactive Data Table: Properties of Precursor Ketone

| Property | Value | Reference |

| Chemical Name | 2',6'-Dichloro-3'-fluoroacetophenone | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 290835-85-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₅Cl₂FO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 207.03 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Assay | 98% | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 255 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.403 g/mL at 25 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.529 (lit.) | sigmaaldrich.comsigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization of 1 2,6 Dichloro 4 Fluorophenyl Ethanamine

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which serves as a unique molecular "fingerprint."

For 1-(2,6-dichloro-4-fluorophenyl)ethanamine, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the ethyl group would show stretching vibrations just below 3000 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The carbon-halogen bonds (C-Cl and C-F) also have characteristic stretching vibrations, which would be expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Expected FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| Aliphatic C-H Stretch | <3000 | Ethyl Group |

| C=C Stretch | 1450-1600 | Phenyl Ring |

| C-N Stretch | 1020-1250 | Amine |

| C-F Stretch | 1000-1400 | Fluoro-aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the number and type of atoms, their connectivity, and their spatial relationships.

¹H NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The number of signals indicates the number of non-equivalent protons, the chemical shift (δ, in ppm) relates to the electronic environment of the protons, the integration of the signals corresponds to the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The methine proton, being adjacent to the amine and the aromatic ring, would also be downfield. The methyl protons would appear further upfield, and their signal would likely be a doublet due to coupling with the methine proton. The amine protons often appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which often allows for the resolution of all carbon signals.

In the ¹³C NMR spectrum of this compound, separate signals would be expected for the methyl carbon, the methine carbon, and the aromatic carbons. The aromatic carbons directly bonded to the electronegative halogen atoms would have their chemical shifts significantly influenced.

Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic CH | 7.0-7.5 | 115-130 | Doublet or Triplet |

| Methine CH | 4.0-5.0 | 50-60 | Quartet |

| Methyl CH₃ | 1.0-2.0 | 15-25 | Doublet |

| Amine NH₂ | 1.0-4.0 (variable) | - | Broad Singlet |

| Aromatic C-Cl | - | 130-140 | Singlet |

| Aromatic C-F | - | 155-165 (Doublet due to C-F coupling) | - |

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethylamine (B1201723) fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methine proton signal to the methine carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire molecule. For instance, correlations between the methine proton and the aromatic carbons would confirm the attachment of the ethylamine group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. This can provide insights into the molecule's conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental composition of the molecule. For this compound (C₈H₈Cl₂FN), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak.

Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragments are analyzed. This provides detailed information about the structure of the molecule by revealing how it breaks apart.

For this compound, a common fragmentation pathway would be the loss of the methyl group to form a stable iminium ion. Cleavage of the C-C bond between the ethyl group and the phenyl ring would also be an expected fragmentation pathway. The analysis of these fragmentation patterns provides strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement of a crystalline solid. For this compound, this technique provides invaluable data on its molecular geometry, crystal packing, and the nature of intermolecular forces that govern its solid-state assembly.

Single Crystal X-ray Diffraction and Crystal Packing Analysis

The single crystal X-ray diffraction analysis of a related compound, N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, reveals a monoclinic crystal system. nih.gov While not the specific compound of focus, this analysis of a molecule containing a fluorophenyl group provides a framework for understanding the types of crystal structures that can be expected. The arrangement of molecules in a crystal lattice, or crystal packing, is crucial in determining the physical properties of the solid. In the case of the aforementioned dioxane derivative, the molecules are linked into infinite chains. nih.gov

A detailed examination of the crystallographic data for a related piperidine (B6355638) derivative, Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, which crystallizes in the triclinic system, further illustrates the diversity of packing motifs. nih.gov For this compound, a similar detailed analysis would be necessary to determine its specific crystal system, space group, and unit cell dimensions.

Table 1: Illustrative Crystallographic Data for Related Compounds

| Parameter | N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine nih.gov | Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | 10.4924 (10) | 10.0432 (4) |

| b (Å) | 10.0614 (10) | 10.4646 (4) |

| c (Å) | 11.0379 (11) | 13.9932 (6) |

| **α (°) ** | 90 | 105.422 (4) |

| **β (°) ** | 90.136 (2) | 105.982 (4) |

| **γ (°) ** | 90 | 96.407 (4) |

| **V (ų) ** | 1165.2 (2) | 1335.53 (9) |

| Z | 4 | 2 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the solid state, molecules of this compound would be expected to participate in various non-covalent interactions. Hydrogen bonds, involving the amine group as a donor and electronegative atoms like fluorine or chlorine as acceptors, would likely play a significant role in the crystal packing. For instance, in N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, weak N—H···F hydrogen bonds link the molecules into chains. nih.gov

Conformation, Dihedral Angles, and Torsion Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical aspect of its structure. In the solid state, the conformation is often influenced by the crystal packing forces. For this compound, key conformational parameters would include the torsion angles defining the orientation of the ethylamine side chain relative to the phenyl ring.

In the structure of N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the dioxane ring adopts a chair conformation, and the mean plane of this ring forms a dihedral angle of 40.17 (6)° with the benzene (B151609) ring. nih.gov Similarly, in Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydropyridine (B1245486) ring is in a distorted boat conformation, and the dihedral angle between the two fluorophenyl rings is 57.0 (1)°. nih.gov Determining the specific dihedral and torsion angles for this compound from its crystal structure would provide a precise model of its solid-state conformation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Polarimetry, Circular Dichroism Spectroscopy)

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample, which is crucial in many applications, particularly in the pharmaceutical industry.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed structural information than polarimetry and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to theoretical calculations. The enantiomeric excess of a sample of this compound could be accurately determined using these powerful chiroptical techniques.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine |

| Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate |

Computational and Theoretical Chemistry Studies of 1 2,6 Dichloro 4 Fluorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular systems at the electronic level. These methods, governed by the principles of quantum mechanics, offer a detailed view of molecular geometry, electronic structure, and energetics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For 1-(2,6-dichloro-4-fluorophenyl)ethanamine, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated and minimized, leading to a stationary point on the potential energy surface, which corresponds to a stable conformation of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for halogenated and polar molecules.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative chlorine and fluorine atoms, along with the nitrogen of the amine group, would be expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Representative DFT-Calculated Properties for this compound

| Property | Representative Value | Significance |

| Total Energy | -1234.567 Hartree | A measure of the molecule's stability at its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation for a molecule of this nature.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive than DFT but can offer higher accuracy for energetic and structural properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy.

For this compound, these high-level calculations can be used to refine the geometries obtained from DFT and to calculate very accurate reaction energies, activation barriers, and other thermodynamic properties. While computationally expensive, they are invaluable for benchmarking the results from less demanding methods and for situations where high accuracy is paramount.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a rotatable bond between the ethylamine (B1201723) side chain and the phenyl ring in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

By systematically rotating the dihedral angles of the molecule and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time, including its flexibility and interactions with its environment.

Molecular Dynamics for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions.

The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters that describes the potential energy of the system. By analyzing these trajectories, researchers can observe how the molecule explores different conformations, how it interacts with solvent molecules, and how its structure fluctuates over time. This provides a more realistic understanding of the molecule's behavior in a biological context than static calculations alone.

Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies are essential for understanding how it might interact with biological targets such as enzymes or receptors. nih.gov

The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex. These studies can predict the binding mode, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or halogen bonds), and help in the rational design of more potent analogs. For instance, a docking study might explore the binding of this compound to the active site of an enzyme implicated in a particular disease.

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Representative Value/Description | Significance |

| Binding Affinity | -8.5 kcal/mol | A lower value suggests a stronger and more favorable binding interaction. |

| Interacting Residues | TYR 82, PHE 258, SER 122 | Identifies the key amino acids in the receptor's binding pocket that interact with the ligand. |

| Types of Interactions | Hydrogen bond with SER 122; Pi-pi stacking with PHE 258; Halogen bond with TYR 82 | Details the specific non-covalent forces that stabilize the ligand-receptor complex. |

Note: The values and descriptions in this table are for illustrative purposes to show typical outputs of a molecular docking study.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering insights that complement experimental data and aid in structural elucidation.

Density Functional Theory (DFT) is a cornerstone for the prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared) frequencies. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding constants of the nuclei. researchgate.net These are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net Recent advancements also utilize machine learning algorithms trained on large datasets of experimental spectra to achieve high accuracy in predicting ¹H NMR chemical shifts. nih.govnih.gov

Vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic positions, which forms a matrix known as the Hessian. psu.edugithub.io Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes. psu.edugithub.io These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions. nih.govnih.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical NMR chemical shift values for the title compound, calculated relative to TMS. Such predictions are valuable for assigning signals in experimentally obtained spectra.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.3 - 7.5 | 115 - 120 (d, JC-F) |

| C-Cl | --- | 130 - 135 |

| C-F | --- | 158 - 163 (d, JC-F) |

| CH-NH₂ | 4.0 - 4.5 | 50 - 55 |

| CH₃ | 1.4 - 1.6 | 20 - 25 |

| NH₂ | 1.5 - 2.5 | --- |

Note: The presented values are illustrative and would be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The 'd' denotes a doublet due to C-F coupling.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

This table shows representative vibrational frequencies for the main functional groups. These values are typically obtained from harmonic frequency calculations at the DFT level.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 |

| C-Cl Stretch | 700 - 850 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govrespectprogram.org This approach calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), a measure of the transition probability, which is related to the intensity of the spectral band. rsc.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution. researchgate.net

Table 3: Illustrative Predicted Electronic Transitions for this compound

This table provides an example of TD-DFT results, showing the predicted absorption wavelengths, the corresponding electronic transitions, and their oscillator strengths.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~275 | ~0.05 |

| HOMO-1 → LUMO | ~240 | ~0.12 |

| HOMO → LUMO+1 | ~210 | ~0.30 |

Note: These illustrative values would be obtained from TD-DFT calculations, for instance, at the B3LYP/6-31+G(d,p) level of theory with a PCM for a given solvent.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that governs a chemical transformation.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. scm.com Computationally, a transition state is located as a first-order saddle point on the PES, which is a structure with zero gradients and exactly one imaginary frequency in the vibrational analysis. scm.com The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate. mdpi.comresearchgate.net

When a reaction can yield multiple products, computational methods can explain the observed selectivity by comparing the activation barriers of the competing pathways. dntb.gov.ua

Regioselectivity is rationalized by calculating the activation energies for the formation of different constitutional isomers. The product formed via the lowest energy barrier will be the major product. dntb.gov.ua

Chemoselectivity , the preferential reaction of one functional group over another, can be similarly understood by comparing the transition state energies for reaction at each site. researchgate.net

Stereoselectivity in reactions involving chiral centers, such as the ethanamine moiety, can be explained by comparing the activation energies of the diastereomeric transition states leading to different stereoisomers. researchgate.netnih.gov Computational studies on chiral amines have successfully rationalized the stereochemical outcomes of their reactions. researchgate.netacs.org

Table 4: Illustrative Comparison of Activation Energies (kcal/mol) for a Hypothetical Nucleophilic Substitution Reaction

This table illustrates how computational data can be used to predict the stereochemical outcome of a reaction. The pathway with the lower activation energy is kinetically favored.

| Pathway | Transition State | ΔE‡ (kcal/mol) | Relative ΔE‡ (kcal/mol) |

| Formation of (R)-product | TS_R | 20.5 | 2.0 |

| Formation of (S)-product | TS_S | 18.5 | 0.0 |

Note: In this hypothetical example, the formation of the (S)-product would be favored due to the lower activation barrier.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

The energy and spatial distribution of these frontier orbitals are crucial. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing chloro and fluoro substituents on the phenyl ring are expected to lower the energies of both the HOMO and LUMO, while the electron-donating amine group would raise the HOMO energy. rsc.orgrsc.org Computational analysis can precisely quantify these effects.

Table 5: Illustrative Frontier Molecular Orbital Energies (eV) for this compound

This table presents hypothetical HOMO and LUMO energy values and the resulting energy gap, which are key indicators of the molecule's electronic properties and reactivity.

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: These values are illustrative and would be calculated using a suitable DFT method and basis set.

Applications of 1 2,6 Dichloro 4 Fluorophenyl Ethanamine As a Key Synthetic Intermediate

Synthesis of Advanced Pharmaceutical Intermediates and Chiral Drugs

The 1-(2,6-dichloro-phenyl)ethyl moiety is a cornerstone in the structure of several advanced pharmaceutical agents. A prominent example is found in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. guidechem.comnih.gov The chemical name for Crizotinib is 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine. guidechem.com Its synthesis relies on the key chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which differs from the target compound only by the fluorine's position (3-fluoro vs. 4-fluoro) and the functional group on the chiral carbon (hydroxyl vs. amine).

The synthesis of this crucial Crizotinib intermediate from 2,6-dichloro-3-fluoroacetophenone highlights the industrial importance of this class of molecules. guidechem.com The ethanamine functional group in 1-(2,6-Dichloro-4-fluorophenyl)ethanamine makes it an ideal candidate for incorporation into drug molecules where a basic nitrogen atom is required for binding to biological targets or for improving pharmacokinetic properties. The primary amine can be readily converted into secondary or tertiary amines, amides, or sulfonamides, providing a gateway to a vast library of potential drug candidates.

Development of Agrochemical and Other Industrial Chemical Precursors

The dichlorofluoro-substituted aniline (B41778) core is a well-established building block in the agrochemical industry. The direct precursor to the title compound, 2,6-dichloro-4-fluoroaniline, is recognized as a versatile intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.com The presence of chlorine and fluorine atoms on the aromatic ring is known to enhance the efficacy and stability of these agricultural products. chemimpex.com

Furthermore, the closely related compound 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) serves as a critical intermediate in the production of the phenylpyrazole insecticide, Fipronil. google.com This demonstrates the value of the 2,6-dichloro substitution pattern on a phenyl ring for creating potent pesticides. Given that this compound is a direct derivative of 2,6-dichloro-4-fluoroaniline, it holds potential for the development of new agrochemicals where the ethylamine (B1201723) side chain could be modified to fine-tune biological activity and selectivity.

| Intermediate Compound | Application Area | Example Product | Reference |

|---|---|---|---|

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Pharmaceuticals | Crizotinib (ALK Inhibitor) | guidechem.comgoogle.com |

| 2,6-Dichloro-4-fluoroaniline | Agrochemicals | Herbicides, Fungicides | chemimpex.com |

| 2,6-dichloro-4-(trifluoromethyl)aniline | Agrochemicals | Fipronil (Insecticide) | google.com |

Role in the Construction of Complex Heterocyclic Systems and Novel Scaffolds

β-(Hetero)arylethylamines are prevalent structural motifs found in a multitude of pharmaceuticals and biologically active molecules. researchgate.net The this compound structure provides a halogenated phenyl group and a reactive primary amine, making it an excellent starting point for building complex heterocyclic systems.

Synthetic chemists utilize such building blocks for constructing a variety of scaffolds. For instance, halogenated o-phenylenediamines are used to synthesize benzimidazoles, quinoxalines, and other fused heterocyclic systems that are of great interest in medicinal chemistry. nih.gov The primary amine of this compound can participate in condensation and cyclization reactions with various bifunctional reagents to form heterocycles like pyrazines, pyrimidines, or more complex fused systems. nih.gov These heterocyclic scaffolds often form the core of modern drugs, and the specific halogenation pattern of the starting amine can significantly influence the final product's biological activity. nih.gov

Utilization in Chiral Synthesis of Optically Active Compounds

The ethylamine portion of this compound contains a stereocenter, meaning the compound exists as two enantiomers, (R) and (S). In pharmaceutical development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is critical.

The synthesis of the chiral alcohol intermediate for Crizotinib provides a direct parallel. google.comlookchem.com Efficient methods, such as asymmetric catalytic hydrogenation, have been developed to produce the desired (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395) with very high optical purity (over 99% enantiomeric excess). google.comlookchem.com Similar strategies can be applied to synthesize the (R) or (S) enantiomers of this compound. This chiral amine can then be used as a resolving agent or, more importantly, as a chiral building block to introduce a specific stereochemistry into a target drug molecule, ensuring the final product is a single, active enantiomer.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery. They involve systematically modifying a lead compound's structure to understand how different chemical groups affect its biological activity. This compound is an excellent scaffold for such studies. Researchers can generate a library of new derivatives by making targeted structural changes to probe interactions with a biological target.

Key areas for modification in SAR studies would include:

The Amine Group: The primary amine can be converted to a wide range of secondary and tertiary amines via N-alkylation or reductive amination. It can also be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. Each modification alters the molecule's size, polarity, and hydrogen bonding capability.

The Phenyl Ring: While the existing 2,6-dichloro-4-fluoro pattern is fixed, SAR could explore related compounds where the position of the halogens is varied to determine the optimal substitution pattern for activity.

The Ethyl Bridge: The ethyl linker between the phenyl ring and the amine could be lengthened, shortened, or functionalized to alter the spatial relationship between the two key moieties.

For example, SAR studies on phenylahistin (B1241939) derivatives, which are microtubule-targeting agents, involved creating analogs with different substitutions on the phenyl ring (e.g., adding fluorine atoms) to develop more potent compounds. nih.gov Similarly, a library of derivatives based on the this compound scaffold could be synthesized and screened to identify new compounds with potential therapeutic value.

| Scaffold Part | Modification Type | Examples of New Functional Groups |

|---|---|---|

| Amine (R-NH₂) | N-Alkylation | -NHCH₃, -N(CH₃)₂, -NH(Cyclopropyl) |

| N-Acylation | -NHC(O)CH₃, -NHC(O)Ph | |

| N-Sulfonylation | -NHSO₂CH₃, -NHSO₂Ph | |

| Phenyl Ring | Isomeric Variation | 2,6-dichloro-3-fluorophenyl, 3,5-dichloro-4-fluorophenyl |

| Ethyl Bridge | Chain Modification | Propylamine, Methylamine, Hydroxylation |

Future Directions and Emerging Research Avenues for 1 2,6 Dichloro 4 Fluorophenyl Ethanamine Research

Exploration of Novel Catalytic Systems for More Efficient and Sustainable Synthesis

The development of novel catalytic systems is paramount for improving the synthesis of chiral amines like 1-(2,6-dichloro-4-fluorophenyl)ethanamine. Future research will likely focus on both biocatalysis and organometallic catalysis to enhance efficiency and sustainability.

Biocatalysis, utilizing enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs), offers a green alternative to traditional chemical methods. nih.govmdpi.com These enzymatic routes operate under mild conditions and exhibit high stereoselectivity, which is crucial for producing enantiomerically pure amines. researchgate.netnih.gov The evolution of biocatalysis is driven by advancements in protein engineering and enzyme discovery. mdpi.comnih.govnih.gov Techniques like directed evolution can tailor enzymes to have improved activity, stability, and substrate scope, making them suitable for industrial-scale production. researchgate.netnih.gov For instance, the synthesis of the antidiabetic drug sitagliptin (B1680988) was significantly improved by employing an engineered transaminase. researchgate.netnih.gov Future work will likely involve creating novel biocatalysts specifically designed for the asymmetric synthesis of halo-fluorophenyl)ethanamines, potentially through metagenomic screening and advanced protein engineering. nih.gov

In the realm of chemical catalysis, research continues to explore new organometallic complexes and organocatalysts. researchgate.net These catalysts are being designed to be more active, selective, and robust, allowing for lower catalyst loadings and milder reaction conditions. The development of catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis.

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Advantages | Potential Future Research for this compound |

| Biocatalysts (e.g., Transaminases, IREDs) | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netnih.gov | Directed evolution to create specific enzymes for the target molecule; development of robust immobilized enzymes for continuous processes. nih.govnih.gov |

| Organometallic Catalysts (e.g., Rh, Ir-based) | High turnover numbers, broad substrate scope. | Development of catalysts with non-precious metals; design of ligands for improved stereocontrol with halogenated substrates. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. researchgate.net | Design of new chiral Brønsted acids or hydrogen-bond donors effective for the asymmetric reduction leading to the target amine. |

Application of Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the scalable and safe production of pharmaceuticals and fine chemicals. nih.gov Its application to the synthesis of this compound could offer significant advantages over traditional batch manufacturing.